![molecular formula C17H14Br2N4OS B2742319 6-(4-bromophenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide CAS No. 1179466-24-0](/img/structure/B2742319.png)
6-(4-bromophenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antitumor Activity
The compound 6-(4-bromophenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide, and its derivatives exhibit promising antitumor activities. A study by Yanchenko et al. (2020) synthesized derivatives of this compound and evaluated their antitumor activity against a wide range of cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. The study found significant antineoplastic activity, highlighting these compounds as potential cores for developing new anticancer agents (Yanchenko, Fedchenkova, & Demchenko, 2020).
Antimicrobial Activity
Another vital application is in antimicrobial activity. Sahu, Ganguly, and Kaushik (2014) synthesized a series of fused heterocyclic 1,2,4-triazolo[3,4-b][1,3,4] thiadiazine derivatives and evaluated their antimicrobial properties. Some compounds displayed promising antimicrobial activity, suggesting the potential for these compounds to be further modified into potent antifungal agents (Sahu, Ganguly, & Kaushik, 2014).
Synthesis and Structural Studies
The efficient synthesis methods for 7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, including the subject compound, offer valuable insights into drug development processes. Kulikov et al. (2018) developed a highly effective method for preparing these compounds, showcasing the feasibility of synthesizing these complex structures for further biological studies (Kulikov, Epishina, Fershtat, & Makhova, 2018).
Tubulin Inhibition and Anticancer Activity
Further research into 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines has revealed their potential as novel tubulin inhibitors, indicating a mechanism for their anticancer activity. Xu et al. (2017) designed and synthesized a series of these compounds, demonstrating significant antiproliferative activities against various cancer cell lines. The study highlighted one compound with particularly high activity, suggesting a promising direction for anticancer drug discovery (Xu et al., 2017).
properties
IUPAC Name |
6-(4-bromophenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4OS.BrH/c1-23-15-5-3-2-4-13(15)16-19-20-17-22(16)21-14(10-24-17)11-6-8-12(18)9-7-11;/h2-9H,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYXPYUBCLJLLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Br2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-bromophenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.